molecular formula C12H14Cl2N2 B6168439 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride CAS No. 2694735-40-3

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride

Cat. No. B6168439
CAS RN: 2694735-40-3
M. Wt: 257.2
InChI Key:
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Description

1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride, also known as 1-phenylpyridin-2-ylmethanamine dihydrochloride, is an organic compound used in scientific research. It is a white crystalline powder with a molecular formula of C10H11Cl2N and a molecular weight of 212.08 g/mol. 1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride is used in a variety of scientific applications, including synthesis, biochemical and physiological effects, and laboratory experiments.

Mechanism of Action

1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride is believed to act as an agonist at certain receptors in the body, such as the 5-HT2A receptor. This receptor is involved in the regulation of serotonin levels in the brain, and 1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride is thought to activate this receptor, leading to increased serotonin levels.
Biochemical and Physiological Effects
1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate from neurons, which can lead to increased levels of GABA, a neurotransmitter associated with relaxation and mood regulation. In addition, it has been shown to increase dopamine levels in the brain, which can lead to improved cognitive performance and enhanced mood.

Advantages and Limitations for Lab Experiments

1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high yield, and is relatively inexpensive. However, it also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be toxic if ingested in large amounts.

Future Directions

1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride has several potential applications in the field of scientific research. One potential future direction is the use of this compound in the development of new drugs to treat neurological disorders such as depression and anxiety. In addition, it could be used to study the mechanisms of action of other compounds, as well as to develop new compounds for use in drug synthesis. Finally, it could be used to study the biochemical and physiological effects of this compound on the body, and to develop new methods for its synthesis.

Synthesis Methods

1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride can be synthesized by a reaction of 1-(6-phenylpyridin-2-yl)methanamine dihydrochloridedin-2-amine with anhydrous hydrogen chloride in anhydrous toluene. The reaction is carried out at room temperature for two hours and the product is then isolated by filtration and dried. The yield of 1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride is typically around 80%.

Scientific Research Applications

1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride is used in scientific research for a variety of applications. It is used as a reagent for the synthesis of other organic compounds, as well as for the study of biochemical and physiological effects. It is also used in laboratory experiments to study the mechanisms of action of various compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride involves the reaction of 2-chloro-5-nitropyridine with phenylmagnesium bromide to form 6-phenylpyridin-2-ylmagnesium bromide. This intermediate is then reacted with formaldehyde to form 1-(6-phenylpyridin-2-yl)methanol, which is subsequently converted to the final product through reaction with ammonium chloride and hydrochloric acid.", "Starting Materials": [ "2-chloro-5-nitropyridine", "phenylmagnesium bromide", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-chloro-5-nitropyridine with phenylmagnesium bromide in anhydrous ether to form 6-phenylpyridin-2-ylmagnesium bromide.", "Step 2: Addition of formaldehyde to the reaction mixture from step 1 to form 1-(6-phenylpyridin-2-yl)methanol.", "Step 3: Conversion of 1-(6-phenylpyridin-2-yl)methanol to 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride through reaction with ammonium chloride and hydrochloric acid." ] }

CAS RN

2694735-40-3

Product Name

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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